molecular formula C11H10N2S B1297111 2-(Methylsulfanyl)-5-phenylpyrimidine CAS No. 31408-20-5

2-(Methylsulfanyl)-5-phenylpyrimidine

Cat. No.: B1297111
CAS No.: 31408-20-5
M. Wt: 202.28 g/mol
InChI Key: XWLUWHOSZCALLD-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-phenylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the second position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-5-phenylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor containing the necessary functional groups. For instance, the reaction of 2-aminopyrimidine with methylthiol and phenylboronic acid under palladium-catalyzed conditions can yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)-5-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the phenyl group or reduce other functional groups present.

    Substitution: The phenyl group can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

2-(Methylsulfanyl)-5-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the phenyl group can facilitate binding to hydrophobic pockets in proteins. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

    2-(Methylsulfanyl)pyrimidine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    5-Phenylpyrimidine: Lacks the methylsulfanyl group, affecting its solubility and biological activity.

    2-(Methylsulfanyl)-4,6-dimethylpyrimidine: Contains additional methyl groups, which can influence its steric and electronic properties.

Uniqueness: 2-(Methylsulfanyl)-5-phenylpyrimidine is unique due to the combination of the methylsulfanyl and phenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-5-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-14-11-12-7-10(8-13-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLUWHOSZCALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346007
Record name 2-(Methylsulfanyl)-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31408-20-5
Record name 2-(Methylsulfanyl)-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the phenyl and pyrimidine rings in 2-(Methylsulfanyl)-5-phenylpyrimidine?

A: The crystal structure of this compound reveals that the phenyl and pyrimidine rings are not coplanar. Instead, they adopt a twisted conformation. The dihedral angles between these rings, in the two independent molecules found in the asymmetric unit, are 58.66° and 57.88° . Interestingly, while both molecules display similar dihedral angles, the phenyl rings are rotated in opposite directions relative to the S—C bond of the methylsulfanyl substituent . This non-coplanar arrangement is likely influenced by steric effects between the substituents on both rings.

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